molecular formula C12H10BrNO5 B5808036 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione

1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione

Cat. No. B5808036
M. Wt: 328.11 g/mol
InChI Key: RSXHPVXXWGCYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione, also known as BMB, is a synthetic compound that has been the focus of scientific research due to its potential as a tool for studying biological processes. BMB is a member of the family of compounds known as heterocyclic compounds, which are characterized by the presence of a ring structure containing atoms other than carbon.

Mechanism of Action

The mechanism of action of 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione involves the covalent modification of specific amino acid residues in proteins. This compound contains a reactive group that can form a covalent bond with the side chain of cysteine residues in proteins. This covalent modification can alter the function of the protein and provide insight into its role in biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, this compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in gene regulation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the key advantages of 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione is its specificity for cysteine residues in proteins. This allows researchers to selectively label and study specific proteins in complex biological systems. However, one limitation of this compound is its potential for off-target effects, as it can react with other nucleophiles in addition to cysteine residues.

Future Directions

There are many potential future directions for research involving 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione. One area of interest is the development of new methods for labeling proteins with this compound, as well as the development of new reactive groups that can be used to selectively modify other amino acid residues in proteins. Another area of interest is the use of this compound in the study of protein-protein interactions in live cells and organisms, which could provide new insights into the mechanisms of various biological processes.

Synthesis Methods

1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione can be synthesized using a variety of methods, but one common approach involves the reaction of 3-bromo-4-methoxybenzoic acid with N-carbethoxyphthalimide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrazine to yield this compound.

Scientific Research Applications

1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione has been used extensively in scientific research as a tool for studying the mechanisms of various biological processes. One of the key applications of this compound is in the study of protein-protein interactions, which are critical for many biological processes. This compound can be used to selectively label specific proteins in order to study their interactions with other proteins.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-bromo-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO5/c1-18-9-3-2-7(6-8(9)13)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXHPVXXWGCYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.